2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine
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Overview
Description
2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine is a heterocyclic compound featuring a pyrazolo-triazole fused ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-diamino-1,2,4-triazole with 2,4-pentanedione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the methyl groups, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolo-triazole derivatives.
Scientific Research Applications
2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor.
1,2,3-Triazole: A versatile scaffold in medicinal chemistry with various biological applications.
Uniqueness
2,6-Dimethyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine stands out due to its unique fused ring system, which imparts distinct chemical and biological properties. Its specific substitution pattern enhances its potential as a pharmacophore in drug design .
Properties
Molecular Formula |
C6H9N5 |
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Molecular Weight |
151.17 g/mol |
IUPAC Name |
2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazol-7-amine |
InChI |
InChI=1S/C6H9N5/c1-3-5(7)6-8-4(2)10-11(6)9-3/h9H,7H2,1-2H3 |
InChI Key |
LJOQQWKTNLVEQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC(=NN2N1)C)N |
Origin of Product |
United States |
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